![molecular formula C18H15N3O2 B14220778 4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol CAS No. 802919-12-6](/img/structure/B14220778.png)
4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol consists of a pyrazolo[1,5-a]pyrimidine core with two phenol groups attached at the 4 and 4’ positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol typically involves the reaction of aminopyrazole with dicarbonyl compounds. One common method is the Biginelli-type reaction, which can be carried out without the need for a catalyst . The reaction conditions usually involve refluxing the reactants in a suitable solvent such as methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under suitable conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The phenol groups may also contribute to its biological activity by forming hydrogen bonds with target proteins.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo[1,5-a]pyrimidines with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol is unique due to the presence of two phenol groups, which enhance its ability to form hydrogen bonds and interact with biological targets. This structural feature may contribute to its superior biological activity compared to other similar compounds.
特性
CAS番号 |
802919-12-6 |
|---|---|
分子式 |
C18H15N3O2 |
分子量 |
305.3 g/mol |
IUPAC名 |
4-[2-(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl]phenol |
InChI |
InChI=1S/C18H15N3O2/c22-14-6-2-12(3-7-14)16-17(13-4-8-15(23)9-5-13)20-21-11-1-10-19-18(16)21/h1-11,18,20,22-23H |
InChIキー |
YLIZNACRQRRFNU-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(C(=C(N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(8-Hydroxyoct-6-EN-1-YL)oxy]benzoic acid](/img/structure/B14220704.png)
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine](/img/structure/B14220721.png)
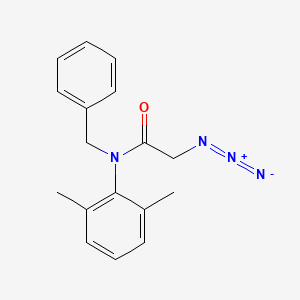
![Benzoic acid, 2-[(3-methoxyphenyl)methoxy]-](/img/structure/B14220732.png)
![(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)
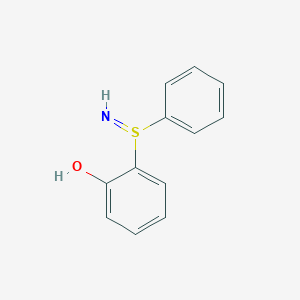
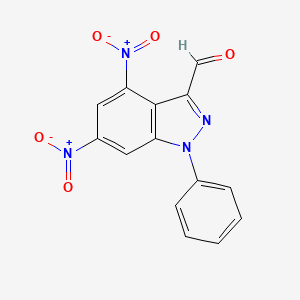
![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)
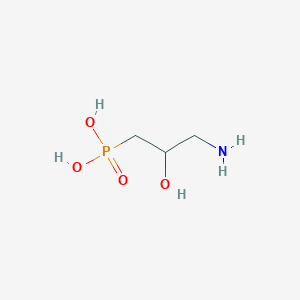


silane](/img/structure/B14220766.png)
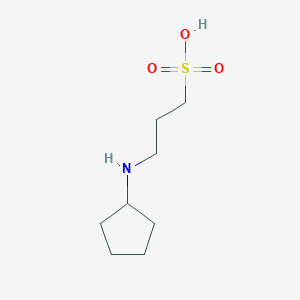
![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)
